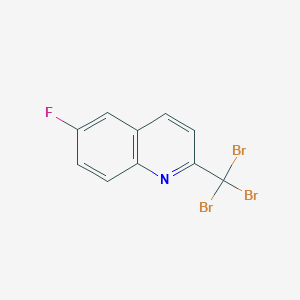

6-Fluoro-2-(tribromomethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Fluoro-2-(tribromomethyl)quinoline” is a chemical compound with the molecular formula C10H5Br3FN . It is a type of quinoline, which is a class of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Fluoro-2-(tribromomethyl)quinoline”, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

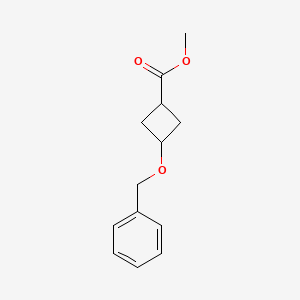

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(tribromomethyl)quinoline” consists of a quinoline core with a fluorine atom at the 6th position and a tribromomethyl group at the 2nd position . The molecular weight of this compound is 397.86 .

作用機序

Target of Action

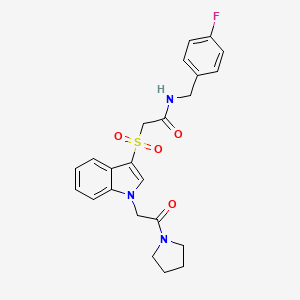

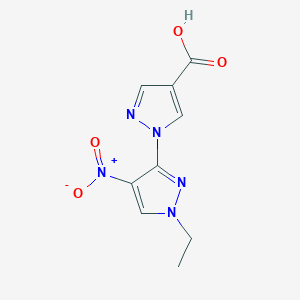

Related compounds such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity . These compounds interact with various carcinoma cell lines, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit the ATPase domain of human topoisomerase II alpha (hTopoIIα), a key enzyme involved in DNA replication and transcription .

Biochemical Pathways

This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the anticancer activity of these compounds .

Pharmacokinetics

The compound’s molecular weight of 397864 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da typically exhibit good membrane permeability.

Result of Action

Related quinoline derivatives have been shown to induce apoptosis in various carcinoma cell lines . This suggests that 6-Fluoro-2-(tribromomethyl)quinoline may also have potential anticancer effects.

将来の方向性

The future directions for “6-Fluoro-2-(tribromomethyl)quinoline” and other quinoline derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of novel structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

6-fluoro-2-(tribromomethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br3FN/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMMQFYDUYJYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br3FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(tribromomethyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)